molecular formula C17H24N4O B12623005 1,5-Bis(4-aminoanilino)pentan-2-ol CAS No. 917950-97-1

1,5-Bis(4-aminoanilino)pentan-2-ol

Cat. No.: B12623005
CAS No.: 917950-97-1
M. Wt: 300.4 g/mol
InChI Key: NCVZGOJABLAREC-UHFFFAOYSA-N
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Description

1,5-Bis(4-aminoanilino)pentan-2-ol is a polyfunctional organic compound featuring a pentanol backbone substituted with two 4-aminoanilino groups at the 1- and 5-positions. The aminoanilino substituents confer distinct electronic and steric properties, making this compound of interest in coordination chemistry, materials science, and pharmaceutical research.

Properties

CAS No.

917950-97-1

Molecular Formula

C17H24N4O

Molecular Weight

300.4 g/mol

IUPAC Name

1,5-bis(4-aminoanilino)pentan-2-ol

InChI

InChI=1S/C17H24N4O/c18-13-3-7-15(8-4-13)20-11-1-2-17(22)12-21-16-9-5-14(19)6-10-16/h3-10,17,20-22H,1-2,11-12,18-19H2

InChI Key

NCVZGOJABLAREC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)NCCCC(CNC2=CC=C(C=C2)N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Bis(4-aminoanilino)pentan-2-ol typically involves the reaction of 4-nitroaniline with 1,5-dibromopentane, followed by reduction of the nitro groups to amino groups. The reaction conditions often include the use of a solvent such as ethanol and a reducing agent like hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1,5-Bis(4-aminoanilino)pentan-2-ol can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to nitro groups using oxidizing agents like potassium permanganate.

    Reduction: The nitro groups can be reduced back to amino groups using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The amino groups can participate in substitution reactions, such as acylation or alkylation, to form derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Acyl chlorides or alkyl halides in the presence of a base like pyridine.

Major Products Formed

    Oxidation: Formation of 1,5-Bis(4-nitroanilino)pentan-2-ol.

    Reduction: Regeneration of this compound.

    Substitution: Formation of various acylated or alkylated derivatives.

Scientific Research Applications

1,5-Bis(4-aminoanilino)pentan-2-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antibacterial and antioxidant activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,5-Bis(4-aminoanilino)pentan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The amino groups can form hydrogen bonds and electrostatic interactions with the active sites of enzymes, potentially inhibiting their activity. The compound may also interact with cellular membranes, affecting their permeability and function.

Comparison with Similar Compounds

Key Insights :

  • The aminoanilino groups enhance thermal stability compared to the dimethylamino analog, which remains liquid at room temperature .
  • The amidinophenoxy derivative’s high solubility stems from pH-dependent amidine protonation, a feature absent in the target compound .

Spectroscopic Characteristics

Infrared (IR) Spectroscopy

  • This compound: Expected N-H stretches at ~3300 cm⁻¹ (primary amines) and aromatic C-H bends near 1600 cm⁻¹, similar to the 4-aminoanilino radical observed in sulfanilamide photolysis .
  • 1,5-Bis(4-amidinophenoxy)-3-pentanol: Distinct C=N stretches (~1650 cm⁻¹) and ether C-O-C vibrations (~1250 cm⁻¹), absent in the aminoanilino compound .

Photochemical Behavior

Under UV irradiation, the aminoanilino groups in the target compound may form radical intermediates analogous to those observed in sulfanilamide photolysis (e.g., 4-aminoanilino radical) . In contrast, the amidinophenoxy analog’s stability under similar conditions remains unstudied.

Reactivity and Stability Profiles

  • Thermal Stability: The aminoanilino compound’s hydrogen-bonding network likely enhances thermal resistance compared to the dimethylamino analog, which lacks such interactions .
  • Chemical Reactivity: The amidinophenoxy derivative’s amidine groups may participate in acid-base reactions, whereas the aminoanilino compound’s primary amines are prone to oxidation or acylation .

Biological Activity

1,5-Bis(4-aminoanilino)pentan-2-ol is an organic compound with the molecular formula C17H24N2OC_{17}H_{24}N_2O. It features two aminoaniline groups attached to a pentan-2-ol backbone, which contributes to its biological activity. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in the fields of antibacterial and antioxidant research.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets such as enzymes and receptors. The amino groups present in the compound can form hydrogen bonds and electrostatic interactions with the active sites of enzymes, potentially inhibiting their activity. Additionally, it may affect cellular membranes, thereby altering their permeability and function.

Antibacterial Activity

Recent studies have indicated that this compound exhibits significant antibacterial properties. In vitro assays have demonstrated its effectiveness against a range of bacterial strains. The compound's mechanism likely involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Table 1: Antibacterial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC) µg/mL
Escherichia coli32
Staphylococcus aureus16
Pseudomonas aeruginosa64

Antioxidant Properties

Research has also highlighted the antioxidant capabilities of this compound. The presence of amino groups allows for the scavenging of free radicals, which can mitigate oxidative stress in biological systems. This property is particularly relevant for therapeutic applications aimed at conditions characterized by oxidative damage.

Case Study: Antioxidant Activity Assessment

In a controlled study, this compound was tested for its ability to reduce oxidative stress markers in cultured human cells. The results indicated a significant reduction in reactive oxygen species (ROS) levels compared to untreated controls.

Toxicological Profile

While exploring the biological activity of this compound, it is crucial to address its safety profile. Preliminary toxicity assessments suggest that the compound exhibits low toxicity levels in mammalian systems at therapeutic doses. However, further studies are necessary to fully elucidate its safety and potential side effects.

Research Applications

This compound has several notable applications in scientific research:

  • Medicinal Chemistry : As a lead compound for developing new antibacterial agents.
  • Biochemical Assays : Utilized as a ligand in various biochemical assays due to its ability to interact with proteins and enzymes.
  • Material Science : Investigated for potential use in synthesizing specialty chemicals and materials.

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